molecular formula C12H10N4O B8387513 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine

6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine

Cat. No. B8387513
M. Wt: 226.23 g/mol
InChI Key: ZSORGIVHHZADOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-(1H-indol-6-yloxy)pyrimidin-4-amine

InChI

InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-2-1-8-3-4-14-10(8)5-9/h1-7,14H,(H2,13,15,16)

InChI Key

ZSORGIVHHZADOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OC3=NC=NC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (200 mg, 5.00 mmol) was suspended in dimethyl sulfoxide (8 ml); while stirring at room temperature, 6-hydroxyindole (666 mg, 5.00 mmol) and 6-amino-4-chloropyrimidine (518 mg, 4.00 mmol) were added thereto one by one; and the reaction mixture was stirred at 60° C. for 2 hours, at 80° C. for 1 hour, and at 100° C. for 1.5 hours. After cooled down to room temperature, the reaction mixture was partitioned between ethyl acetate and water; and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (Fuji Silysia BW-300, hexane:ethyl acetate=1:1, ethyl acetate, then ethyl acetate:methanol=98:2); the obtained crystals were suspended in ethyl acetate (50 ml) and stirred at room temperature overnight, filtered off, washed with diethyl ether, and dried to yield the title compound (322 mg, 1.42 mmol, 35.6%) as pale yellow crystals.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
666 mg
Type
reactant
Reaction Step Two
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
35.6%

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